molecular formula C16H17N3OS B2579971 (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile CAS No. 320423-13-0

(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2579971
CAS No.: 320423-13-0
M. Wt: 299.39
InChI Key: LEUTWQPBJCVGIX-UKTHLTGXSA-N
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Description

(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Biological Activity

The compound (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile (CAS Number: 320423-13-0) is a novel organic molecule characterized by its unique structural features, including an imidazole ring and a methoxyphenyl moiety. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyValue
Molecular FormulaC16H17N3OS
Molar Mass299.39 g/mol
Density1.13±0.1 g/cm³ (Predicted)
Boiling Point498.0±55.0 °C (Predicted)
pKa3.01±0.25 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The ethylsulfanyl group can form interactions with thiol groups in enzymes, potentially inhibiting their activity.
  • Metal Ion Binding : The imidazole ring may chelate metal ions, influencing metalloprotein functions.
  • Membrane Interaction : The phenylprop-2-enenitrile moiety can alter cellular membrane properties, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cell membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole-based compounds. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry found that related imidazole compounds demonstrated potent activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Evaluation of Anticancer Effects :
    • In vitro studies highlighted the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityReference
2-Ethylsulfanyl-1H-benzimidazoleAntimicrobial
1-[2-(ethylsulfanyl)benzyl]-1-methylhydrazineAnticancer
2-Ethylsulfanyl-pyrazineAntioxidant

Properties

IUPAC Name

(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-4-21-16-18-11-14(19(16)2)9-13(10-17)12-5-7-15(20-3)8-6-12/h5-9,11H,4H2,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUTWQPBJCVGIX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=C(C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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